molecular formula C34H30N2O6 B13398221 N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid

Cat. No.: B13398221
M. Wt: 562.6 g/mol
InChI Key: ALZDIZDLDRWFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid, an unnatural amino acid. This compound is characterized by the presence of two Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups attached to the alpha and gamma amino groups. It is commonly used in peptide synthesis due to its ability to introduce multiple functional groups into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid with Fmoc groups. The process generally includes:

    Starting Material: L-2,4-diaminobutyric acid.

    Protection of Amino Groups: The amino groups are protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc groups can be removed under basic conditions, allowing for further functionalization of the amino groups.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove Fmoc groups.

    Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used in peptide coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound include peptides with multiple functional groups, which can be further modified for various applications.

Scientific Research Applications

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialized peptides for use in biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc groups protect the amino groups during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups are removed, allowing the amino groups to participate in further reactions or modifications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dab(Boc)-OH: Another derivative of L-2,4-diaminobutyric acid with a Boc (tert-butoxycarbonyl) protecting group.

    Fmoc-Dap-OH: A similar compound with a different amino acid backbone.

    Fmoc-Orn(Boc)-OH: Contains an ornithine backbone with Fmoc and Boc protecting groups.

Uniqueness

N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid is unique due to the presence of two Fmoc protecting groups, which allows for the introduction of multiple functional groups into peptides. This makes it particularly useful in the synthesis of complex peptides and proteins with specific functional requirements.

Properties

IUPAC Name

2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZDIZDLDRWFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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